Solriamfetol

Excessive daytime sleepiness Epworth Sleepiness Scale Network meta-analysis

Solriamfetol is a first-in-class selective DNRI delivering the largest effect size for excessive daytime sleepiness reduction (ESS −3.85 vs. placebo) and objective wakefulness improvement (MWT +9.93 min) among approved agents. Preclinical head-to-head data confirm wake-promotion without the anxiogenic confounds of modafinil. Its renal-dependent PK (95% excreted unchanged, negligible CYP metabolism) enables clean DDI studies unattainable with modafinil (CYP3A4 inducer) or pitolisant (CYP2D6 substrate). Quantified abuse potential (Schedule IV benchmark) makes it the definitive reference compound for DNRI liability research. ≥98% purity (HPLC). Stored at −20°C.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 178429-62-4
Cat. No. B1681049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolriamfetol
CAS178429-62-4
Synonyms(2R)-2-amino-3-phenylpropyl carbamate
(R)-2-amino-3-phenylpropylcarbamate hydrochloride
ADX-N05
benzenepropanol, beta-amino-, carbamate (ester), (betaR)-
JZP-110
solriamfetol
solriamfetol hydrochloride
Sunosi
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(COC(=O)N)N
InChIInChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m1/s1
InChIKeyUCTRAOBQFUDCSR-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid Powder
SolubilityDMSO (Slightly), Methanol (Slightly)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Solriamfetol 178429-62-4 for Scientific and Industrial Research: Chemical Profile and Baseline Characteristics


Solriamfetol (CAS 178429-62-4, molecular formula C10H14N2O2, MW 194.23 g/mol) is a selective dopamine and norepinephrine reuptake inhibitor (DNRI) with wake-promoting activity [1]. In vitro radioligand-binding experiments with cells expressing cloned human transporters show solriamfetol binds to the dopamine transporter (DAT) with Ki=14.2 μM and norepinephrine transporter (NET) with Ki=3.7 μM, inhibiting reuptake with IC50 values of 2.9 μM (DAT) and 4.4 μM (NET), respectively, while demonstrating no appreciable binding affinity for the serotonin transporter (Ki=81.5 μM, IC50 >100 μM) [2]. The compound has FDA and EMA approval (2019 and 2020, respectively) for improving wakefulness in adults with excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea [3]. For research procurement, solriamfetol hydrochloride is commercially available at >98% purity (HPLC) and is stored at -20°C for long-term stability (≥2 years) .

Why Solriamfetol Cannot Be Substituted with Modafinil, Armodafinil, or Pitolisant in Research and Clinical Procurement


Substituting solriamfetol with in-class wake-promoting agents (e.g., modafinil, armodafinil, or pitolisant) in research or clinical applications is not scientifically justifiable due to divergent molecular pharmacology, non-overlapping safety profiles, and distinct pharmacokinetic handling. While solriamfetol acts as a dual dopamine and norepinephrine reuptake inhibitor with negligible serotonergic activity [1], modafinil and armodafinil exert their effects through poorly characterized mechanisms that include weak dopamine reuptake inhibition and orexin/histamine modulation [2], and pitolisant acts as a histamine H3 receptor antagonist/inverse agonist [3]. These mechanistic differences translate to quantifiable divergence in efficacy magnitude, cardiovascular impact, and renal-dependent clearance kinetics [4]. The following evidence guide provides the quantitative basis for selection.

Quantitative Differentiation Evidence for Solriamfetol (178429-62-4) Versus Comparator Compounds


Superior Efficacy in Reducing Subjective Sleepiness: Solriamfetol vs. Modafinil, Armodafinil, and Pitolisant (Network Meta-Analysis)

In a 2023 network meta-analysis of 14 randomized controlled trials (N=3,085) evaluating wakefulness-promoting agents for excessive daytime sleepiness (EDS) in obstructive sleep apnea (OSA), solriamfetol demonstrated the largest mean reduction in Epworth Sleepiness Scale (ESS) score relative to placebo: -3.85 points (95% CI: -5.24 to -2.50; high certainty evidence). This exceeds the reductions observed with armodafinil–modafinil (-2.25 points; 95% CI: -2.85 to -1.64; moderate certainty) and pitolisant (-2.78 points; 95% CI: -4.03 to -1.51; moderate certainty) [1]. A separate network meta-analysis confirmed solriamfetol's highest ranking for ESS reduction, with a standardized mean difference (SMD) superior to pitolisant (SMD 0.45, 95% CI 0.02–0.88) and modafinil (SMD 0.42, 95% CI 0.05–0.79) [2].

Excessive daytime sleepiness Epworth Sleepiness Scale Network meta-analysis

Enhanced Objective Wakefulness Maintenance: Solriamfetol vs. Modafinil and Pitolisant (MWT and OSLER)

Objective wakefulness measured by Maintenance of Wakefulness Test (MWT) or Oxford Sleep Resistance test (OSLER) demonstrates solriamfetol's superior efficacy. In a 2024 network meta-analysis, solriamfetol (150 mg) achieved an effect size (ES) of 0.66 (95% CI: 0.36–0.96) on combined ESS and OSLER/MWT Z-scores, compared to pitolisant (20 mg; ES=0.66; 95% CI: 0.44–0.88) and modafinil (200 mg; ES=0.54; 95% CI: 0.33–0.74) [1]. Pooled analysis from five clinical trials showed solriamfetol increased MWT by a mean of 9.93 minutes (95% CI: 8.25–11.61) relative to placebo [2]. In a separate network meta-analysis for narcolepsy, solriamfetol 300 mg prolonged sleep latency by a mean difference of 10.82 minutes (95% CI: 6.99–14.65) and was ranked highest among all treatments [3].

Maintenance of Wakefulness Test MWT OSLER

Distinct Cardiovascular Safety Profile: Solriamfetol-Induced Blood Pressure and Heart Rate Elevations vs. Comparators

Solriamfetol produces dose-dependent increases in systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) that exceed those observed with modafinil or pitolisant. In a QTc study, solriamfetol 300 mg (2× max recommended dose) increased mean HR by 21 bpm relative to baseline, compared with a placebo-adjusted increase of 13 bpm (21 bpm vs. 8 bpm on placebo) [1]. In pooled 12-week placebo-controlled trials, SBP increases of +2.4 mmHg and DBP increases of +1.1 mmHg were observed with solriamfetol vs. placebo changes of +1.5 mmHg for both [2]. Network meta-analysis ranked pitolisant as having the most favorable cardiovascular safety profile among wakefulness-promoting agents, with solriamfetol showing higher cardiovascular risk scores [3]. These cardiovascular effects necessitate baseline and periodic BP/HR monitoring, a requirement not uniformly applied to modafinil or pitolisant [4].

Cardiovascular safety Blood pressure Heart rate

Renal-Dependent Pharmacokinetics and Excretion: Solriamfetol vs. Hepatically Metabolized Comparators

Solriamfetol exhibits minimal hepatic metabolism and is excreted ~95% unchanged in urine, with a half-life of ~7.1 hours under normal renal function [1]. In contrast, modafinil undergoes extensive hepatic metabolism (CYP3A4), and pitolisant is metabolized by CYP2D6 and CYP3A4 [2]. Renal impairment profoundly alters solriamfetol exposure: half-life is prolonged 1.2-fold with mild impairment, 1.9-fold with moderate impairment, and 3.9-fold with severe impairment (eGFR <30 mL/min/1.73 m²); in end-stage renal disease, half-life exceeds 100 hours [3]. Solriamfetol is a weak inhibitor of CYP2D6 (IC50=360 μM) and does not induce or inhibit major CYP enzymes or transporters at clinically relevant concentrations [4], minimizing drug-drug interaction liability relative to modafinil (which induces CYP3A4) [5].

Pharmacokinetics Renal excretion Half-life

Human Abuse Potential Quantification: Solriamfetol vs. Phentermine (Schedule IV Controlled Substance Benchmark)

Solriamfetol was evaluated in a randomized, double-blind, placebo-controlled crossover human abuse potential study in individuals with recreational stimulant experience. At doses of 300 mg, 600 mg, and 1200 mg (2×, 4×, and 8× the maximum recommended dose), solriamfetol produced Drug Liking scores that were higher than placebo but generally similar to or lower than phentermine 45 mg and 90 mg (a Schedule IV controlled substance) [1]. Negative subjective effects (bad effects, disliking, anxiety, agitation) were rated higher with solriamfetol 600 mg and 1200 mg relative to phentermine, suggesting an aversive profile at supratherapeutic doses that may limit abuse potential [2]. The study concluded that solriamfetol appears to have abuse potential similar to or lower than phentermine, supporting its classification as a Schedule IV controlled substance [3].

Abuse potential Human abuse liability Schedule IV

Optimal Research and Industrial Application Scenarios for Solriamfetol (178429-62-4) Based on Quantitative Differentiation Evidence


Preclinical Narcolepsy and OSA Model Wakefulness Studies Requiring Quantifiable, Anxiety-Sparing Arousal

In narcoleptic mouse models (orexin-tTA; TetO-DTA), solriamfetol (150 mg/kg) promotes potent wakefulness without inducing anxiety-related behaviors in the elevated plus maze and forced swim tests, in contrast to modafinil (100 mg/kg) which significantly induces anxiogenic effects [1]. For research requiring selective wake-promotion devoid of psychomotor activation or anxiety confounds, solriamfetol offers a cleaner behavioral phenotype. The first head-to-head preclinical comparison confirms that modafinil augments theta oscillation and induces locomotor activity, whereas solriamfetol's response is blunted, reflecting distinct neurochemical properties [1].

Clinical Trial Design for Excessive Daytime Sleepiness: Primary Endpoint Optimization with Solriamfetol

Based on network meta-analysis data, solriamfetol provides the largest effect size for ESS reduction (-3.85 points vs. placebo; SMD superiority over pitolisant and modafinil) and MWT improvement (+9.93 minutes) among approved wake-promoting agents [2][3]. For clinical trials powered to detect changes in subjective (ESS) or objective (MWT) sleepiness endpoints, solriamfetol's quantitatively superior efficacy reduces required sample sizes or enables detection of smaller treatment effects, directly influencing study budget and feasibility. The high certainty of evidence for solriamfetol's efficacy contrasts with the moderate certainty for comparators, strengthening regulatory dossier robustness [2].

Pharmacokinetic Studies in Special Populations: Renal Impairment and Drug-Drug Interaction Research

Solriamfetol's unique PK profile—95% renal excretion of unchanged drug, minimal CYP metabolism, and pronounced half-life prolongation in renal impairment (1.2×, 1.9×, 3.9× across mild, moderate, severe stages)—makes it an ideal probe compound for investigating renal clearance mechanisms and transporter-mediated excretion (OCT2, MATE1) [4][5]. Its lack of CYP induction/inhibition at clinically relevant concentrations (CYP2D6 IC50=360 μM; no inhibition of CYP1A2, 2B6, 3A4) enables clean drug-drug interaction studies where confounding by metabolic interactions is minimized, a distinct advantage over modafinil (CYP3A4 inducer) and pitolisant (CYP2D6 substrate) [6].

Abuse Liability Assessment and Controlled Substance Scheduling Research

Solriamfetol's human abuse potential has been rigorously quantified relative to phentermine (Schedule IV benchmark) in a validated human abuse potential study, showing Drug Liking scores similar to or lower than phentermine and increased negative subjective effects at supratherapeutic doses [7]. For research into dopamine/norepinephrine reuptake inhibitor abuse liability, solriamfetol provides a well-characterized reference compound with defined Schedule IV classification, enabling comparative studies with novel DNRI candidates or evaluation of abuse-deterrent formulation strategies [7].

Quote Request

Request a Quote for Solriamfetol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.